![molecular formula C9H15ClO2 B15272955 6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane](/img/structure/B15272955.png)
6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane is an organic compound with the molecular formula C9H15ClO2. This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of a chloromethyl group and two dioxaspiro rings makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate chloromethyl ether, which then undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to inhibition of enzyme activity or disruption of protein function. This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane: Similar structure but lacks the dimethyl groups.
2,2-Dimethyl-5,8-dioxaspiro[3.4]octane: Similar structure but lacks the chloromethyl group.
6-(Bromomethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane: Similar structure with a bromomethyl group instead of chloromethyl.
Uniqueness
6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane is unique due to the presence of both the chloromethyl group and the dimethyl groups, which confer distinct chemical reactivity and biological activity. The spirocyclic structure also contributes to its stability and versatility in various applications.
Propriétés
Formule moléculaire |
C9H15ClO2 |
|---|---|
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
7-(chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane |
InChI |
InChI=1S/C9H15ClO2/c1-8(2)5-9(6-8)11-4-7(3-10)12-9/h7H,3-6H2,1-2H3 |
Clé InChI |
ABLQCIYWDXABQA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(C1)OCC(O2)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272873.png)
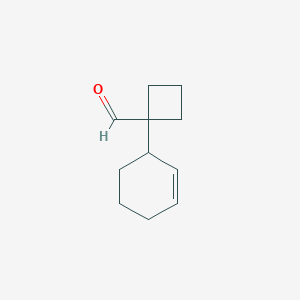

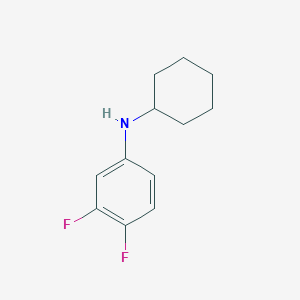
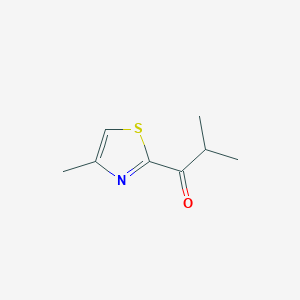
![1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272912.png)
![5-Bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272919.png)
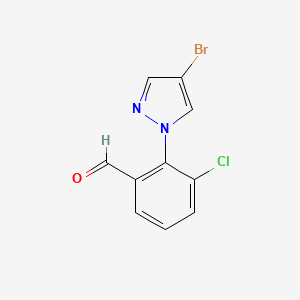
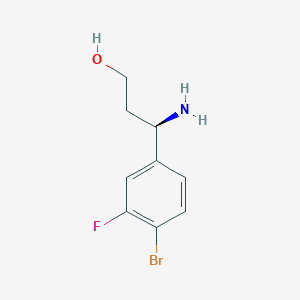

![2-[(3,3-Dimethylcyclohexyl)amino]butan-1-ol](/img/structure/B15272942.png)
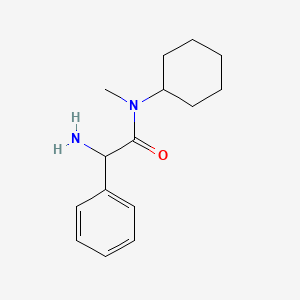
![Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate](/img/structure/B15272963.png)

